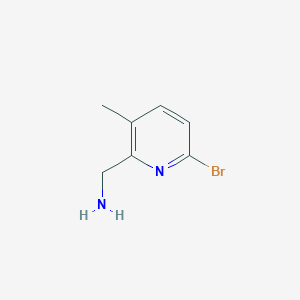

6-Bromo-3-methyl-2-pyridinemethanamine

Description

6-Bromo-3-methyl-2-pyridinemethanamine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

(6-bromo-3-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,4,9H2,1H3 |

InChI Key |

JIDOHVYOBYAYBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-2-pyridinemethanamine typically involves the bromination of 3-methyl-2-pyridinemethanamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-2-pyridinemethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-methyl-2-pyridinemethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2-pyridinemethanamine depends on its specific applicationThe bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-pyridinemethanamine: Similar in structure but lacks the methyl group at the 3-position.

3-Methyl-2-pyridinemethanamine: Similar but lacks the bromine atom.

2-Bromo-3-methylpyridine: Similar but lacks the methanamine group.

Uniqueness

6-Bromo-3-methyl-2-pyridinemethanamine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Biological Activity

6-Bromo-3-methyl-2-pyridinemethanamine, also known as 2-amino-6-bromo-3-methylpyridine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H7BrN2

- Molecular Weight : 189.04 g/mol

- CAS Number : 59605384

- Structure : The compound features a bromine atom on the pyridine ring, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown its effectiveness against various pathogenic strains:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective |

Anticancer Potential

The compound has also shown promise in inhibiting the growth of certain cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.0 | Significant growth inhibition |

| A549 | 20.5 | Moderate growth inhibition |

These findings suggest that this compound may act as a potential lead compound for further development in cancer therapeutics.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in PubChem evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria, supporting its use in developing new antimicrobial agents . -

Anticancer Activity Assessment

Another investigation assessed the anticancer properties of several aminopyridine derivatives, including this compound. The study found that this compound inhibited cell proliferation in breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a scaffold for designing new drugs targeting bacterial infections and cancer.

- Biochemical Assays : Investigated as a ligand for enzyme inhibition studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.